![molecular formula C11H8BrF2NO2 B1414391 Methyl 3-bromo-2-cyano-6-(difluoromethyl)phenylacetate CAS No. 1805131-50-3](/img/structure/B1414391.png)
Methyl 3-bromo-2-cyano-6-(difluoromethyl)phenylacetate
Overview
Description
Methyl 3-bromo-2-cyano-6-(difluoromethyl)phenylacetate is a novel compound with a wide range of applications in scientific research. It is a versatile compound that can be used in many different ways, such as in the synthesis of other compounds, as a reagent in biochemical and physiological experiments, and as a tool for investigating the mechanism of action of certain compounds.
Scientific Research Applications
Methyl 3-bromo-2-cyano-6-(difluoromethyl)phenylacetate has a wide range of applications in scientific research. It has been used as a reagent in organic synthesis, as a reactant in the synthesis of other compounds, and as a tool for investigating the mechanism of action of certain compounds. It has also been used in the synthesis of drugs, in the study of enzyme inhibition, and in the study of the effects of drugs on the body.
Mechanism of Action
Methyl 3-bromo-2-cyano-6-(difluoromethyl)phenylacetate is believed to act as an inhibitor of certain enzymes. It is thought to bind to the active site of the enzyme, blocking its activity. This inhibition is believed to be reversible, meaning that the compound can be removed from the enzyme and the enzyme can resume its activity.
Biochemical and Physiological Effects
Methyl 3-bromo-2-cyano-6-(difluoromethyl)phenylacetate has been studied for its biochemical and physiological effects. It has been found to inhibit certain enzymes, leading to various physiological effects. In addition, it has been found to have some antifungal activity, and it has been found to have some anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
Methyl 3-bromo-2-cyano-6-(difluoromethyl)phenylacetate has several advantages for lab experiments. It is relatively easy to synthesize, and it can be used in a wide range of experiments. It is also relatively stable, and it does not degrade quickly in the presence of light or heat. However, it is not very soluble in water, which can limit its use in experiments involving aqueous solutions.
Future Directions
Methyl 3-bromo-2-cyano-6-(difluoromethyl)phenylacetate has many potential future applications. It could be used to develop new drugs or to improve existing drugs. It could also be used to study the mechanism of action of certain compounds, and to study the biochemical and physiological effects of various drugs. In addition, it could be used to develop new methods for synthesizing other compounds, and to develop new methods for studying enzyme inhibition.
properties
IUPAC Name |
methyl 2-[3-bromo-2-cyano-6-(difluoromethyl)phenyl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrF2NO2/c1-17-10(16)4-7-6(11(13)14)2-3-9(12)8(7)5-15/h2-3,11H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNJRMFZNDJHHMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=CC(=C1C#N)Br)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrF2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-bromo-2-cyano-6-(difluoromethyl)phenylacetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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